Lasofoxifene -

Lasofoxifene

Catalog Number: EVT-1577352
CAS Number:
Molecular Formula: C28H31NO2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lasofoxifene is a ring assembly, a member of benzenes and a member of naphthalenes.
Source and Classification

Lasofoxifene is derived from nafoxidine, another SERM. It belongs to a class of compounds that interact with estrogen receptors, specifically targeting estrogen receptor alpha and beta. This compound has been classified as a third-generation SERM due to its improved selectivity and efficacy compared to earlier SERMs like tamoxifen and raloxifene.

Synthesis Analysis

Methods and Technical Details

The synthesis of lasofoxifene has been achieved through several methodologies. A notable approach involves a Lewis acid-mediated three-component coupling reaction. This method allows for the efficient assembly of lasofoxifene from simpler precursors. The process typically includes the following steps:

  1. Formation of Key Intermediates: The synthesis begins with the generation of specific intermediates, such as 4-pivaloyloxybenzaldehyde, which undergoes reactions with other reagents in the presence of Lewis acids.
  2. Hydrogenation: Subsequent hydrogenation steps are crucial for converting cyclic olefins into the desired structure of lasofoxifene.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to yield high-purity lasofoxifene tartrate, characterized by various spectroscopic methods including X-ray diffraction and differential scanning calorimetry .
Molecular Structure Analysis

Structure and Data

Lasofoxifene's molecular formula is C26_{26}H29_{29}NO2_{2}, with a molecular weight of approximately 405.52 g/mol. The compound features a complex structure comprising a naphthalene ring system, a phenoxy group, and a pyrrolidine moiety. Its structural configuration allows it to selectively bind to estrogen receptors, influencing their activity.

  • Key Structural Features:
    • Naphthalene core
    • Ether linkages
    • Pyrrolidine side chain

The stereochemistry of lasofoxifene plays a significant role in its biological activity, with specific configurations enhancing its receptor binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

Lasofoxifene undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Hydrogenation Reactions: These are critical for modifying double bonds within the precursor molecules to form lasofoxifene.
  2. Acid-Catalyzed Reactions: The use of Brønsted or Lewis acids can enhance the reactivity of substrates during synthesis, leading to higher yields of lasofoxifene.
  3. Receptor Binding Interactions: In biological systems, lasofoxifene interacts with estrogen receptors, leading to conformational changes that either activate or inhibit downstream signaling pathways .
Mechanism of Action

Lasofoxifene functions primarily as a selective estrogen receptor modulator by binding to estrogen receptors in target tissues. Its mechanism involves:

  1. Binding Affinity: Lasofoxifene exhibits high binding affinity for estrogen receptors, particularly in bone tissue, where it promotes osteoprotective effects.
  2. Tissue Selectivity: Unlike traditional estrogens, lasofoxifene selectively activates or inhibits receptor signaling depending on the tissue type—acting as an agonist in bone while functioning as an antagonist in breast tissue.
  3. Antiproliferative Effects: In breast cancer cells, lasofoxifene can inhibit cell proliferation by blocking estrogen-mediated growth signals .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Differential scanning calorimetry and thermogravimetric analysis reveal the thermal stability of lasofoxifene tartrate, indicating its suitability for pharmaceutical formulations .

Applications

Scientific Uses

Lasofoxifene has several significant applications:

  • Osteoporosis Treatment: It is primarily investigated for its ability to prevent bone loss and increase bone density in postmenopausal women.
  • Breast Cancer Therapy: Research continues into its efficacy as an antiestrogen agent in hormone-sensitive breast cancer cases.
  • Research Tool: Lasofoxifene serves as a valuable compound for studying estrogen receptor biology due to its unique pharmacological profile.
Pharmacological Profile of Lasofoxifene

Chemical Structure and Structure-Activity Relationships

Lasofoxifene ((5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol; C₂₈H₃₁NO₂) is a third-generation naphthalene-derived selective estrogen receptor modulator (SERM). Its structure features a rigid tetrahydronaphthalene core with a phenolic hydroxyl group at the C2 position, essential for high-affinity estrogen receptor (ER) binding. The C6-phenyl ring and C4-pyrrolidineethoxy side chain confer tissue-selective activity. Crucially, the trans-configuration at the C5 and C6 chiral centers optimizes ER interaction, enhancing antagonist activity in mammary tissue while preserving agonist effects in bone [3] [6] [9].

Compared to first-generation SERMs like tamoxifen, lasofoxifene’s nonplanar conformation reduces metabolic oxidation, improving metabolic stability. The pyrrolidineethoxy substituent enhances membrane permeability, contributing to its 10-fold higher oral bioavailability than raloxifene [3] [5].

Table 1: Key Structural Features of Lasofoxifene and Functional Impact

Structural ElementRole in Pharmacological Activity
Phenolic hydroxyl (C2)Hydrogen bonding with ERα residues (e.g., Glu353, Arg394); critical for receptor affinity
Tetrahydronaphthalene coreRigid scaffold positioning side chains for optimal receptor interaction
Pyrrolidineethoxy side chainEnhances lipophilicity and tissue distribution; influences helix-12 displacement in ER conformation
Trans-chiral centers (C5,6)Stereospecific binding to ER ligand-binding domain; determines agonist/antagonist balance

Selective Estrogen Receptor Modulator (SERM) Classification

Lasofoxifene is classified as a tissue-specific ER agonist/antagonist. It binds both ERα (IC₅₀ = 1.5 nM) and ERβ (IC₅₀ = 1.2 nM) with affinity comparable to estradiol (ERα IC₅₀ = 4.8 nM), surpassing raloxifene’s affinity by >10-fold. This high affinity enables effective competition with endogenous estrogens across tissues [3] [9].

Its SERM activity arises from differential cofactor recruitment upon binding the ER ligand-binding domain (LBD). Crystallography reveals that lasofoxifene induces a unique LBD conformation where helix 12 (AF-2 helix) is displaced, blocking coactivator binding (e.g., SRC-3) in mammary tissue. Concurrently, it stabilizes a salt bridge with Asp351, facilitating corepressor recruitment (e.g., NCoR) in breast epithelium. In bone, however, it permits coactivator interactions, enabling agonist effects [6] [9].

Table 2: Tissue-Specific ER Modulation by Lasofoxifene

TissueER ActivityMechanistic Basis
BoneAgonistRecruitment of coactivators (e.g., SRC-1) enhancing osteoblast activity
BreastAntagonistHelix-12 displacement; corepressor recruitment blocking proliferation
VaginaAgonistPartial coactivator engagement improving epithelial maturation
EndometriumNeutralMinimal induction of proliferation due to attenuated AF-2 function
LiverAgonistUpregulation of LDL receptors, lowering serum cholesterol

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Bioavailability and Resistance to Intestinal Glucuronidation

Lasofoxifene exhibits >90% oral bioavailability in humans, significantly higher than raloxifene (<2%) or tamoxifen (<30%). This stems from its resistance to first-pass intestinal glucuronidation by UGT1A8 and UGT1A10 isoforms. Unlike other SERMs, lasofoxifene’s pyrrolidineethoxy side chain sterically hinders glucuronide conjugation, allowing efficient systemic absorption [3] [5].

After a 20 mg oral dose in humans, peak plasma concentrations (Cₘₐₓ) are achieved at ~6 hours (Tₘₐₓ). The volume of distribution (Vd) is ~8 L/kg, indicating extensive tissue penetration. Autoradiography studies in rats show rapid distribution into bone, liver, and reproductive tissues, with prolonged retention in the uvea (t₁/₂ = 124 hours) due to melanin binding [1] [2] [5].

Hepatic Metabolism and Cytochrome P450 Interactions

Lasofoxifene undergoes complex hepatic biotransformation via Phase I oxidation (50%) and Phase II conjugation (50%):

  • Phase I: Catalyzed primarily by CYP3A4 and CYP2D6, generating 22 metabolites. Major pathways include:
  • Tetralin/phenyl ring hydroxylation: Forms catechols (e.g., M21) susceptible to methylation by catechol-O-methyltransferase (COMT).
  • Pyrrolidine N-oxidation: Yields stable, inactive metabolites (e.g., M9) [1] [5].
  • Phase II: Glucuronidation by UGT1A1/1A3/1A9 (liver) and UGT1A8/1A10 (intestine); sulfation by SULT1E1. Lasofoxifene glucuronide (M7) is the primary circulating metabolite [5].

Table 3: Major Metabolic Pathways of Lasofoxifene

MetaboliteStructure/PathwayEnzymes InvolvedSpecies Specificity
M7Glucuronide conjugateUGT1A1, UGT1A3, UGT1A9Rats, monkeys, humans
M10Sulfate conjugate of catecholSULT1E1Monkeys only
M21Catechol (dihydroxylation)CYP3A4/2D6 → auto-oxidationMonkeys, humans
M8Methylated catechol glucuronideCOMT → UGTsRats only

Excretion is predominantly fecal (66%) versus urinary (<10%) in humans, indicating biliary elimination of metabolites. Total recovery of radiolabeled drug is ~72% over 24 days, suggesting enterohepatic recirculation prolongs its half-life [2] [5].

Tissue-Specific Agonist/Antagonist Activity

Lasofoxifene’s clinical effects derive from its directional ER modulation:

  • Bone (Agonist): Increases lumbar spine BMD by 3–5% in osteoporotic women, surpassing raloxifene (1–2%). It suppresses osteoclastogenesis by inhibiting RANKL production and enhances osteoprotegerin secretion, reducing vertebral fracture risk by 42% [4] [7].
  • Breast (Antagonist): Reduces ER+ breast cancer incidence by 79% via blocking estradiol-driven proliferation. It antagonizes AF-2-dependent coactivator recruitment in mammary epithelium, demonstrated in MCF-7 cell assays [3] [9].
  • Vagina (Agonist): Improves maturation index and reduces dyspareunia by 50% through partial ER-coactivator engagement in vaginal mucosa [3] [4].
  • Liver (Agonist): Lowers LDL cholesterol by 15% by upregulating hepatic LDL receptors, mimicking estradiol’s beneficial effects [7] [9].

This tissue selectivity is governed by differential coregulator expression: In bone, stromal cells express high SRC-1, enabling agonist effects. In breast, epithelial cells favor NCoR recruitment upon lasofoxifene binding, enforcing antagonism [6] [9].

Table 4: Key Pharmacological Parameters of Lasofoxifene

ParameterValueMethod/Source
ERα Binding Affinity (IC₅₀)1.5 nMCompetitive binding assay vs. estradiol
Oral Bioavailability>90%Radiolabeled dose recovery in humans
Plasma Protein Binding>99% (albumin)Equilibrium dialysis
Primary Metabolic RouteOxidation (CYP3A4/2D6) & GlucuronidationHuman liver microsomes + recombinant enzymes
Major Elimination RouteFecal (via bile)Mass balance studies (⁴⁶C-lasofoxifene)

Compound Names Mentioned:

  • Lasofoxifene
  • Raloxifene
  • Tamoxifen
  • Estradiol
  • Nafoxidine (structural precursor)

Properties

Product Name

Lasofoxifene

IUPAC Name

6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C28H31NO2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2

InChI Key

GXESHMAMLJKROZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.